![molecular formula C18H22N4O B4425979 2-(4-benzyl-1-piperazinyl)-N-4-pyridinylacetamide](/img/structure/B4425979.png)
2-(4-benzyl-1-piperazinyl)-N-4-pyridinylacetamide
Description
Synthesis Analysis
The compound has been explored in various contexts, such as its potential in clinical applications and its synthesis for pharmacological investigations. For instance, K-604, a derivative with enhanced aqueous solubility and oral absorption, was identified as a potent inhibitor with significant therapeutic potential in diseases involving overexpression of ACAT-1 (Shibuya et al., 2018).
Molecular Structure Analysis
Research into the molecular structure of derivatives closely related to 2-(4-benzyl-1-piperazinyl)-N-4-pyridinylacetamide has been conducted, revealing intricate details about their conformations and interactions. The structure of a related compound, C18H22N4O2, highlighted the chair conformation of the piperizine ring and the dihedral angle between the pyridine and benzene rings, showcasing the molecular intricacies of these compounds (Lu & Jiang, 2010).
Chemical Reactions and Properties
The versatility of this compound derivatives in chemical reactions is notable. One study described the one-pot synthesis of fused pyrido(1,2-a)(1,3,5)triazine-2-ones from N-(2'-pyridinyl)benzoylacetamide, indicating the compound's reactivity and potential for creating diverse heterocyclic systems (Zaleska et al., 2004).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of this compound were not highlighted, related research into compounds with similar structures provides insights into their solubility, stability, and absorption characteristics, essential for understanding their physical behavior and pharmaceutical potential.
Chemical Properties Analysis
The chemical properties, such as reactivity with various agents and stability under different conditions, have been explored through synthetic pathways and pharmacological effects studies. These investigations reveal the compound's functional versatility and its application in developing pharmacologically active molecules with potential therapeutic benefits (Ashimori et al., 1991).
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(20-17-6-8-19-9-7-17)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPCRLROCBQFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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